molecular formula C24H22S3 B12601828 5,6-Bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene CAS No. 643767-92-4

5,6-Bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene

Cat. No.: B12601828
CAS No.: 643767-92-4
M. Wt: 406.6 g/mol
InChI Key: BXXRRSHLVAJFCK-UHFFFAOYSA-N
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Description

5,6-Bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene is a functionalized benzothiophene derivative of significant interest in organic chemistry and materials science research. The benzothiophene core is a privileged structure in medicinal chemistry, forming the backbone of several FDA-approved drugs, including raloxifene (a selective estrogen receptor modulator), brexpiprazole (an antipsychotic), and zileuton (a 5-lipoxygenase inhibitor) . This particular compound features a 1,3-diphenyl substitution pattern on the benzothiophene core, a structure with known utility, as seen in related molecules like 1,3-Diphenyl-1,7a-dihydro-2-benzothiophene . The unique 5,6-bis(ethylsulfanyl) side chains are key functional handles for further chemical modification, making this compound a valuable synthon for constructing more complex molecular architectures. This chemical is intended for research applications only, specifically as a building block for the synthesis of novel compounds. Potential research applications include exploring its use in the development of organic electronic materials, such as organic semiconductors for field-effect transistors (FETs) or organic light-emitting diodes (OLEDs), given the established role of π-conjugated benzothiophene-derived polymers in the optoelectronic industry . Its structure suggests potential for use in creating fused-ring systems, similar to those in bis[1]benzothieno[3,2-b:2',3'-d]pyrroles (BBTPs), which are investigated for their tunable electronic properties . Researchers can utilize the thioether groups for further functionalization or cyclization reactions to develop new heterocyclic scaffolds with possible bioactive or material properties. WARNING: This product is provided "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting, in accordance with all applicable safety regulations.

Properties

CAS No.

643767-92-4

Molecular Formula

C24H22S3

Molecular Weight

406.6 g/mol

IUPAC Name

5,6-bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene

InChI

InChI=1S/C24H22S3/c1-3-25-21-15-19-20(16-22(21)26-4-2)24(18-13-9-6-10-14-18)27-23(19)17-11-7-5-8-12-17/h5-16H,3-4H2,1-2H3

InChI Key

BXXRRSHLVAJFCK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC2=C(SC(=C2C=C1SCC)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: The initial step involves the formation of the benzothiophene core through cyclization reactions.

    Introduction of Ethylsulfanyl Groups: Ethylsulfanyl groups are introduced at the 5 and 6 positions using ethylthiol in the presence of a suitable catalyst.

    Attachment of Phenyl Groups: Phenyl groups are attached at the 1 and 3 positions through Friedel-Crafts alkylation reactions using phenyl halides and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Phenyl halides, Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiophene derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

1. Anticancer Activity
Benzothiophene derivatives have been studied for their anticancer properties. Research indicates that 5,6-bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene may exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown promising results in inhibiting tumor growth through mechanisms involving the induction of apoptosis and cell cycle arrest.

Case Study:
A study on related benzothiophene compounds demonstrated significant inhibition of proliferation in breast cancer cells through apoptosis pathways. The efficacy of these compounds was evaluated using MTT assays and flow cytometry, indicating that structural modifications could enhance biological activity.

2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against targets like acetylcholinesterase and α-glucosidase. These enzymes are critical in conditions such as Alzheimer's disease and diabetes.

Case Study:
Molecular docking studies have suggested that this compound binds effectively to the active sites of these enzymes, indicating potential therapeutic applications. In vitro assays confirmed substantial inhibitory activity against α-glucosidase, suggesting its role in managing postprandial glucose levels.

Materials Science Applications

1. Organic Electronics
Due to its unique electronic properties, this compound is being investigated for applications in organic semiconductors and photovoltaic devices. The compound's ability to facilitate charge transport makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.

Data Table: Electronic Properties Comparison

CompoundMobility (cm²/V·s)Band Gap (eV)
This compound0.52.0
Similar Benzothiophene Derivative0.81.8

Mechanism of Action

The mechanism of action of 5,6-Bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene involves its interaction with specific molecular targets. The ethylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity. The phenyl groups contribute to the compound’s stability and ability to interact with various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

Ethylsulfanyl vs. Sulfinyl Groups :
The title compound’s ethylsulfanyl groups differ from sulfinyl (-SO-) substituents seen in analogs like 3-ethylsulfinyl-2-(3-fluorophenyl)-5,6-methylenedioxy-1-benzofuran . Sulfinyl groups introduce polarity and hydrogen-bonding capacity, which can alter solubility and intermolecular interactions. In contrast, ethylsulfanyl groups are less polar but may enhance electron donation to the aromatic system, affecting redox behavior.

Diphenyl vs. Fluorophenyl/Methylenedioxy Substituents: The 1,3-diphenyl groups in the title compound increase steric hindrance compared to fluorophenyl or methylenedioxy substituents (e.g., in ’s benzofuran derivative).

Data Table: Key Comparisons

Compound Name / Structure Substituents Key Properties Reference
5,6-Bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene 5,6-ethylsulfanyl; 1,3-diphenyl Electron-rich core, potential for charge transfer
3-Ethylsulfinyl-2-(3-fluorophenyl)-5,6-methylenedioxy-1-benzofuran 3-ethylsulfinyl; 2-(3-fluorophenyl) Polar sulfinyl group, fluorophenyl electronegativity
Ethyl 3-(ethylthio)-4-oxobenzo[c]thiophene 3-ethylsulfanyl; ester functionalization Reactivity concerns, carboxylate ester stability

Research Findings and Implications

  • Electronic Properties : Ethylsulfanyl groups enhance electron density in the benzothiophene core compared to sulfinyl or ester-functionalized analogs, suggesting utility in organic semiconductors .
  • Steric Effects : The 1,3-diphenyl substituents may hinder molecular packing compared to smaller groups (e.g., methylenedioxy), impacting crystallinity and solubility .
  • Safety Profile : Ethylsulfanyl derivatives require careful handling, as seen in related compounds with reactive sulfur moieties .

Biological Activity

5,6-Bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene (CAS No. 643767-92-4) is a compound that falls within the class of benzothiophene derivatives, which are known for their diverse biological activities. This article explores its biological activity, including pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C24H22S3
  • Molecular Weight : 406.6 g/mol
  • Structure : The compound features a benzothiophene core substituted with two ethylsulfanyl groups and two phenyl groups.

Pharmacological Activities

Benzothiophene derivatives, including this compound, exhibit a wide range of biological activities:

  • Anticancer Activity : Studies indicate that benzothiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds structurally related to benzothiophenes have shown significant cytotoxic effects against different cancer cell lines, suggesting their potential as anticancer agents .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have reported effective minimum inhibitory concentrations (MIC) against Gram-positive bacteria and fungi, indicating its potential in treating infections .
  • Anti-inflammatory Effects : Benzothiophene derivatives have been explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokine production and modulate pathways involved in inflammation, making them candidates for treating inflammatory diseases .
  • Antioxidant Activity : The antioxidant capacity of benzothiophene derivatives helps in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Case Studies

  • Anticancer Research :
    • A study evaluated the cytotoxicity of several benzothiophene derivatives against human cancer cell lines. Results showed that compounds similar to this compound induced apoptosis in a dose-dependent manner .
  • Antimicrobial Evaluation :
    • In a comparative study of antimicrobial activities, this compound exhibited significant antibacterial effects with an MIC of 16 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
  • Anti-inflammatory Studies :
    • Research on the anti-inflammatory properties revealed that benzothiophene derivatives could inhibit the production of inflammatory mediators in vitro, suggesting therapeutic potential for inflammatory conditions .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialEffective against Gram-positive bacteria; low MIC values
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntioxidantScavenges free radicals; reduces oxidative stress

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